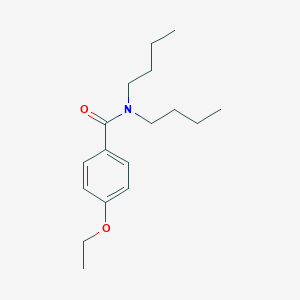
2-(4-Phenylthiazol-2-yl)malononitrile
Übersicht
Beschreibung
2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazole-based derivative that has a malononitrile moiety attached to it. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(4-Phenylthiazol-2-yl)malononitrile is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase.
Biochemical and physiological effects:
2-(4-Phenylthiazol-2-yl)malononitrile has been shown to have significant biochemical and physiological effects. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and cell death. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-(4-Phenylthiazol-2-yl)malononitrile in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against different cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its toxicity. The compound has been shown to exhibit toxicity in normal cells, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-Phenylthiazol-2-yl)malononitrile. One of the directions is the development of more potent derivatives of the compound. Several derivatives of the compound have been synthesized, and their anticancer activity has been evaluated. However, there is still a need for the development of more potent derivatives that exhibit less toxicity in normal cells. Another direction is the study of the mechanism of action of the compound. The mechanism of action of the compound is not fully understood, and further studies are needed to elucidate the mechanism. Additionally, the compound's potential applications in other fields, such as agriculture and material science, can be explored.
Conclusion:
In conclusion, 2-(4-Phenylthiazol-2-yl)malononitrile is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While the compound exhibits potent anticancer activity, its toxicity in normal cells may limit its use in clinical settings. Further studies are needed to elucidate the mechanism of action of the compound and explore its potential applications in other fields.
Wissenschaftliche Forschungsanwendungen
2-(4-Phenylthiazol-2-yl)malononitrile has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to exhibit potent anticancer activity against different cancer cell lines. It has also been shown to have antibacterial and antifungal properties.
Eigenschaften
Molekularformel |
C12H7N3S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
2-(4-phenyl-1,3-thiazol-2-yl)propanedinitrile |
InChI |
InChI=1S/C12H7N3S/c13-6-10(7-14)12-15-11(8-16-12)9-4-2-1-3-5-9/h1-5,8,10H |
InChI-Schlüssel |
NORONYJVLRVVGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(C#N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(ethylcarbamothioyl)amino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B250533.png)
![4-{2-[(3-chloro-1-benzothien-2-yl)carbonyl]hydrazino}-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B250534.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclohexylacetamide](/img/structure/B250535.png)
![N-benzyl-2-[(1-bromo-2-naphthyl)oxy]acetamide](/img/structure/B250536.png)
![1-{[(1-Bromo-2-naphthyl)oxy]acetyl}pyrrolidine](/img/structure/B250538.png)
![4-chloro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B250539.png)
![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B250545.png)
![[({[3-Cyano-4-(4-fluorophenyl)-6-(2-thienyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B250547.png)
![({[(3-Cyano-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}amino)acetic acid](/img/structure/B250548.png)

![5-chloro-N-[4-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B250554.png)


![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)